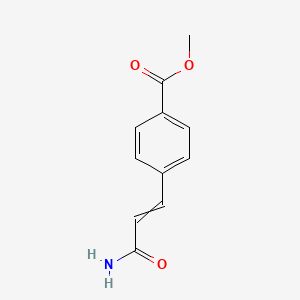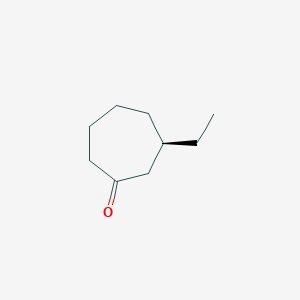
Cycloheptanone, 3-ethyl-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanone, 3-ethyl-, (3R)- is a chiral cyclic ketone with the molecular formula C9H16O. This compound is characterized by a seven-membered ring with an ethyl group attached to the third carbon in the ®-configuration. It is a colorless liquid with a distinct odor and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclization and Decarboxylation of Suberic Acid: Cycloheptanone can be synthesized from the calcium salt of dibasic suberic acid.
Reaction of Cyclohexanone with Sodium Ethoxide and Nitromethane: This method involves the reaction of cyclohexanone with sodium ethoxide and nitromethane to form the sodium salt of 1-(nitromethyl)cyclohexanol.
Ring Expansion of Cyclohexanone with Diazomethane: Cycloheptanone can also be prepared by the ring expansion of cyclohexanone using diazomethane as the methylene source.
Industrial Production Methods
Industrial production of cycloheptanone typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Cycloheptanone can participate in various substitution reactions, particularly involving the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used in substitution reactions involving cycloheptanone.
Major Products
Pimelic Acid: Formed from the oxidative cleavage of cycloheptanone.
Cycloheptanol: Produced by the reduction of cycloheptanone.
Applications De Recherche Scientifique
Cycloheptanone, 3-ethyl-, (3R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential use in stereospecific enzymatic reactions involving microorganisms.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cycloheptanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A six-membered cyclic ketone with similar chemical properties but a different ring size.
Cyclooctanone: An eight-membered cyclic ketone with similar chemical properties but a larger ring size.
Tropinone: A bicyclic ketone with a nitrogen atom in the ring structure.
Uniqueness
Cycloheptanone, 3-ethyl-, (3R)- is unique due to its seven-membered ring structure and the presence of an ethyl group in the ®-configuration. This chiral center imparts specific stereochemical properties, making it valuable in stereospecific syntheses and reactions.
Propriétés
Numéro CAS |
203312-05-4 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3R)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
UYVYAGKZXABQIC-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@@H]1CCCCC(=O)C1 |
SMILES canonique |
CCC1CCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


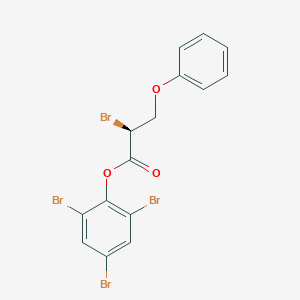

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)

![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)



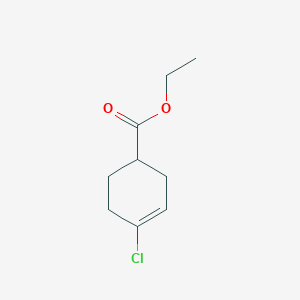
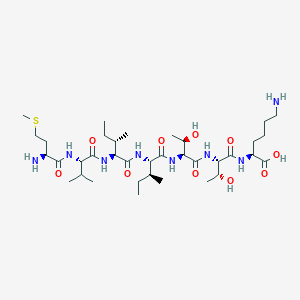

![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
